molecular formula C17H22BrNO4 B1596915 (R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 706806-71-5

(R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1596915
CAS No.: 706806-71-5
M. Wt: 384.3 g/mol
InChI Key: LRWBZPYAVUGRHS-QGZVFWFLSA-N
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Description

(R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C17H22BrNO4 and its molecular weight is 384.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2R)-2-[(2-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWBZPYAVUGRHS-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375952
Record name (R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706806-71-5
Record name (R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as BD245676, is a chiral compound with significant potential in pharmaceutical applications. Its structure includes a bromobenzyl group and a tert-butoxycarbonyl (Boc) protecting group, which contribute to its biological activity. This article reviews the compound's biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C17H22BrNO4
  • Molecular Weight : 384.27 g/mol
  • CAS Number : 706806-71-5
  • Purity : Typically >95% as reported by suppliers .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor in different biological pathways.

  • Inhibition of Protein Kinases : Preliminary studies indicate that this compound may act as an inhibitor of protein kinases, which are crucial for regulating various cellular processes such as growth and metabolism. Specific attention has been given to its effects on Aurora kinases, which play a key role in cell division .
  • Impact on Cell Proliferation : Research suggests that this compound can influence cell proliferation rates in certain cancer cell lines. It has been shown to induce apoptosis in specific conditions, highlighting its potential as an anti-cancer agent.
  • Metabolic Pathways : The compound may also interact with metabolic pathways involving insulin signaling and glucose uptake, suggesting its utility in metabolic disorders .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines : In vitro assays demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 values were determined to be around 15 µM under specific conditions .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. This suggests that the compound's inhibitory effects on tumorigenesis are significant and warrant further investigation into its pharmacokinetics and bioavailability .

Data Summary Table

PropertyValue
Molecular Weight384.27 g/mol
CAS Number706806-71-5
Purity>95%
IC50 (Cancer Cell Lines)~15 µM
Targeted KinasesAurora Kinases
Biological EffectsInduces Apoptosis

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H22BrNO4
  • Molecular Weight : 384.26 g/mol
  • CAS Number : 706806-71-5

The compound features a pyrrolidine ring, which is a common motif in many biologically active compounds. The presence of the bromobenzyl group enhances its reactivity and potential for further functionalization.

Medicinal Chemistry

Boc-protected amino acids, such as (R)-2-(2-bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, are crucial in the synthesis of peptides and other biologically active molecules. The bromobenzyl group can serve as a versatile handle for further modifications, allowing for the development of novel therapeutics.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the use of Boc-(R)-2-(2-bromobenzyl)-pyrrolidine-2-carboxylic acid in the solid-phase synthesis of cyclic peptides. The bromobenzyl group facilitated the formation of disulfide bonds, which are critical for the stability and activity of peptide drugs .

Organic Synthesis

This compound is utilized as an intermediate in various organic synthesis pathways. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex molecular architectures.

Data Table: Comparison of Reactivity with Other Amino Acids

Compound NameReactivity (Nucleophilic Substitution)Applications
This compoundHighPeptide synthesis
(R)-L-ProlineModerateChiral auxiliaries
(S)-Boc-L-ValineLowAlkaloid synthesis

Chiral Auxiliary in Asymmetric Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically enriched compounds. This application is particularly relevant in the pharmaceutical industry, where chirality can significantly affect drug efficacy and safety.

Case Study: Asymmetric Synthesis of Chiral Drugs

In a notable research project, Boc-(R)-2-(2-bromobenzyl)-pyrrolidine-2-carboxylic acid was employed to synthesize a chiral drug candidate with improved pharmacological properties compared to its racemic counterpart .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzyl Bromide Position

The 2-bromobenzyl group undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Reaction TypeConditions & ReagentsProductYield/Selectivity NotesSources
Suzuki–Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acid, DME/H₂O, 80°CBiaryl derivativesHigh regioselectivity due to bromine activation
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, amine, Cs₂CO₃, toluene, 110°CSecondary/tertiary aminesRequires bulky ligands for steric control
Ullmann CouplingCuI, 1,10-phenanthroline, K₂CO₃, DMF, 120°CAryl ethers/thioethersLimited to electron-deficient amines

Mechanistic Insight : The bromine’s ortho position introduces steric hindrance, slowing SNAr compared to para-substituted analogs. Cross-couplings proceed via oxidative addition of Pd(0) into the C–Br bond, followed by transmetalation and reductive elimination .

Carboxylic Acid Functionalization

The carboxylic acid group participates in condensation, reduction, and protection/deprotection reactions.

Reaction TypeConditions & ReagentsProductYieldSources
EsterificationSOCl₂/MeOH (Fischer–Speier) or DCC/DMAP, ROHMethyl/ethyl esters85–92%
Amide FormationHATU, DIPEA, amine, DMF, RTPrimary/secondary amides70–88%
Reduction to AlcoholLiAlH₄, THF, 0°C → RTSecondary alcohol65%

Key Note : The Boc group remains stable under these conditions but requires acidic deprotection (e.g., TFA in DCM) prior to amine-involving reactions .

Boc Deprotection and Subsequent Reactivity

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, enabling pyrrolidine nitrogen functionalization.

Deprotection MethodConditionsFollow-Up Reaction ExampleYieldSources
TFA in DCM25°C, 4 hoursAlkylation with benzyl bromide (K₂CO₃, DMF)78%
HCl in dioxane0°C → RT, 2 hoursAcylation with acetic anhydride (Et₃N, THF)82%

Racemization Risk : The chiral center at C2 remains configurationally stable during deprotection due to steric shielding by the adjacent substituents .

Pyrrolidine Ring Functionalization

The pyrrolidine ring undergoes lithiation and alkylation at the α-position relative to the carboxylic acid.

Reaction TypeConditions & ReagentsProductYieldSources
α-LithiationLDA, THF, −78°C → Electrophile (e.g., MeI, D₂O)Alkylated/Deuterated derivatives60–75%
CyclopropanationCH₂I₂, ZnEt₂, Pd(PPh₃)₄Spirocyclic pyrrolidine55%

Stereochemical Control : Lithiation proceeds with retention of configuration at C2, enabling enantioselective synthesis of derivatives .

Decarboxylation and Tandem Reactions

Thermal or metal-catalyzed decarboxylation generates reactive intermediates for further transformations.

Reaction TypeConditions & ReagentsProductYieldSources
Thermal DecarboxylationCu(OAc)₂, quinoline, 180°CPyrrolidine alkene via β-hydrogen elimination48%
Photoredox Catalysis[Ir(ppy)₃], H₂O, blue LEDRadical intermediates for C–H functionalization40–60%

Unexpected Reaction Pathways

  • Interrupted Curtius Rearrangement : Under thermal Curtius conditions (e.g., DPPA, heat), the Boc-protected compound forms ketones instead of isocyanates due to steric constraints from the quaternary center .

  • Catalytic Hydrogenation Side Reactions : While not directly applicable to this compound, analogous pyrrolidine derivatives undergo cis-selective hydrogenation without racemization, a property leveraged in related syntheses .

Preparation Methods

Cyclization and Nucleophilic Substitution Route

Another synthetic approach involves:

  • Formation of the Pyrrolidine Ring:
    The pyrrolidine ring is constructed through intramolecular cyclization reactions starting from linear precursors containing appropriate functional groups.
  • Introduction of the 2-Bromobenzyl Group:
    The bromobenzyl substituent is introduced via nucleophilic substitution reactions, often using bromobenzyl halides or related electrophiles reacting with nucleophilic centers on the pyrrolidine intermediate.

This route emphasizes the stepwise build-up of the molecule, allowing for selective protection and deprotection steps to maintain stereochemical purity.

Use of Lithium Diisopropylamide (LDA) and Formic Acetic Anhydride

A more sophisticated method reported involves:

  • Step 1: Treatment of a nitrogen-protected pyrrolidine derivative with LDA at -78°C to generate a reactive intermediate.
  • Step 2: Slow addition of formic acetic anhydride in tetrahydrofuran (THF) to introduce the desired functional groups while maintaining low temperature to prevent side reactions.
  • Step 3: Quenching with acetic acid and water, followed by extraction and drying.
  • Step 4: Treatment with TFA in methylene chloride at 5°C to remove protecting groups and yield the target compound.
  • Yield: Approximately 75.6% for the intermediate (R)-N-trimethylsilyl-2-tert-butoxycarbonyl-4-isopropoxycarbonyl-2,3-dihydro-1H-pyrrole, which can be further processed to the final product.

This method highlights careful temperature control and reagent addition to optimize yield and stereoselectivity.

Comparative Data Table of Preparation Routes

Preparation Method Key Steps Yield (%) Advantages Limitations
Alkylation + Catalytic Hydrogenation Alkylation of precursor, hydrogenation, deprotection 70-76 (approx.) Mild conditions, good stereocontrol Risk of racemization during hydrogenation
Cyclization + Nucleophilic Substitution Ring formation, bromobenzyl introduction Not explicitly reported Stepwise control, selective protection Potentially longer synthesis route
LDA + Formic Acetic Anhydride Treatment Deprotonation, acylation, quenching, deprotection ~75.6 (intermediate) High yield, temperature control Requires low temperature and careful reagent handling

Research Findings and Notes

  • The stereochemistry at the chiral carbon (marked with *) is critical; methods that maintain R configuration without racemization are preferred.
  • The Boc protecting group on nitrogen stabilizes intermediates and facilitates purification.
  • Use of toxic reagents such as 9-Borabicyclo[3.3.1]nonane (9-BBN) and sodium cyanide in some older methods limits their commercial viability.
  • Newer methods emphasize safer reagents, simpler operations, and cost-effectiveness.
  • Catalytic hydrogenation must be optimized to avoid racemization, which can occur especially at positions adjacent to the chiral center.
  • Extraction and purification steps typically involve ethyl acetate and drying agents like magnesium sulfate, followed by chromatographic techniques.

Q & A

Q. How does the stereochemistry at the pyrrolidine ring influence its biological activity?

  • Answer: Synthesize both (R)- and (S)-enantiomers via chiral resolution (e.g., diastereomeric salt formation with L-tartaric acid). Test enantiomers in parallel using cell-based assays (e.g., IC50 determination). Computational studies (e.g., molecular dynamics simulations ) can reveal stereospecific binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

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